N'-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA
Overview
Description
N'-(3,4-DICHLOROPHENYL)-N-{2,5-DIOXO-1-[2-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1H-PYRROL-3-YL}-N-PHENETHYLTHIOUREA is a useful research compound. Its molecular formula is C26H20Cl2F3N3O2S and its molecular weight is 566.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea is 565.0605379 g/mol and the complexity rating of the compound is 842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized for their structural properties, using techniques such as IR, NMR, and X-ray diffraction. For example, a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were successfully synthesized and characterized, providing insights into their molecular structure and vibrational properties (Yusof et al., 2010).
Bioremediation
Certain thiourea derivatives are investigated for their potential in bioremediation technologies, such as the enhanced mineralization of herbicides in contaminated soils. This approach uses microbial consortia and cyclodextrin-based systems to improve the bioavailability and degradation of persistent organic pollutants (Villaverde et al., 2012).
Enzyme Inhibition
Thiourea derivatives are also explored for their enzyme inhibitory activities. For instance, certain unsymmetrical thiourea derivatives showed potential as enzyme inhibitors, with applications in understanding enzyme function and designing inhibitors for therapeutic purposes (Rahman et al., 2021).
Material Science
In material science, thiourea derivatives contribute to the development of new materials with specific properties, such as metal complexes with thiourea ligands. These complexes are studied for their structural, spectroscopic, and potentially catalytic properties, offering insights into their applications in various chemical processes (Shadab & Aslam, 2014).
Antipathogenic Activity
Research on thiourea derivatives extends to their antipathogenic activities, with some compounds showing significant effects against bacteria, particularly those known for biofilm formation. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-1-(2-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2F3N3O2S/c27-19-11-10-17(14-20(19)28)32-25(37)33(13-12-16-6-2-1-3-7-16)22-15-23(35)34(24(22)36)21-9-5-4-8-18(21)26(29,30)31/h1-11,14,22H,12-13,15H2,(H,32,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPNCNKQFKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)N(CCC3=CC=CC=C3)C(=S)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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